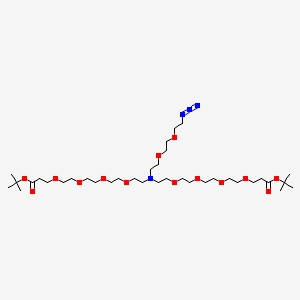

N-(Azido-PEG2)-N-bis(PEG4-t-butil éster)

Descripción general

Descripción

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Synthesis Analysis

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular structure of N-(Azido-PEG2)-N-Boc-PEG4-Boc includes an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

The chemical reactions involving N-(Azido-PEG2)-N-Boc-PEG4-Boc primarily include copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 578.70 and its formula is C26H50N4O10 .Aplicaciones Científicas De Investigación

Química de clic

N-(Azido-PEG2)-N-bis(PEG4-t-butil éster): se utiliza ampliamente en reacciones de química de clic debido a su grupo azida. Este compuesto reacciona con grupos alquino o ciclooctino para formar enlaces triazólicos estables {svg_1}. Esta reacción es fundamental para crear ensamblajes moleculares complejos para sistemas de administración de fármacos, modificaciones de superficies y el desarrollo de nuevos materiales.

Desarrollo de fármacos

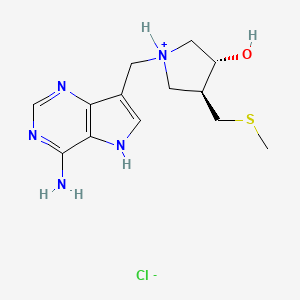

El compuesto sirve como un enlace PROTAC. Los PROTAC (Quimeras de Orientación a la Proteólisis) son moléculas diseñadas para degradar proteínas específicas dentro de las células. El grupo azida en este compuesto puede sufrir reacciones de cicloadición azida-alquino catalizadas por cobre con moléculas que contienen grupos alquino, lo cual es esencial para la síntesis de PROTAC {svg_2}.

Bioconjugación

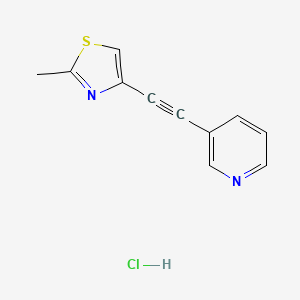

Bioconjugación: las técnicas utilizan este compuesto para unir biomoléculas a varios sustratos o entre sí. La funcionalidad azida permite la conjugación de péptidos, proteínas o anticuerpos a otras moléculas o superficies etiquetadas con azida o alquino, lo que permite el estudio de interacciones biológicas y el desarrollo de herramientas de diagnóstico {svg_3}.

Nanotecnología

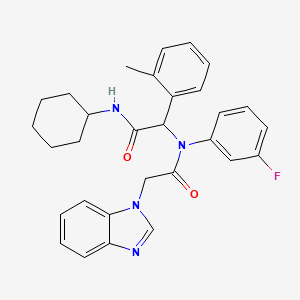

En nanotecnología, N-(Azido-PEG2)-N-bis(PEG4-t-butil éster) se utiliza para modificar la superficie de las nanopartículas. Esta modificación puede mejorar la solubilidad, la biocompatibilidad y la administración dirigida de nanopartículas, lo cual es crucial para la obtención de imágenes médicas y aplicaciones terapéuticas {svg_4}.

Química de polímeros

Este compuesto es fundamental en la química de polímeros para la síntesis de materiales poliméricos con propiedades específicas. Los enlaces PEG se pueden incorporar a los polímeros para mejorar la flexibilidad, la hidrofilicidad y para modular la tasa de degradación de los polímeros biodegradables {svg_5}.

Sondas fluorescentes y tintes

El compuesto se utiliza en la preparación de sondas fluorescentes y tintes. Se puede unir a moléculas fluorescentes para crear sondas para la obtención de imágenes de procesos celulares, tinción de ADN, sustratos enzimáticos, indicadores de pH y como tintes láser {svg_6}.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de N-(Azido-PEG2)-N-bis(PEG4-t-butil éster), en particular su grupo azida reactivo y la versatilidad de los enlaces PEG, para avanzar en la investigación y el desarrollo en varios campos científicos. La capacidad del compuesto para participar en reacciones de química de clic y su reactividad con ácidos carboxílicos, ésteres de NHS activados y carbonilos lo convierten en una herramienta valiosa en la síntesis y modificación de moléculas complejas {svg_7} {svg_8}.

Mecanismo De Acción

Target of Action

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester), also known as N-(Azido-PEG2)-N-bis(PEG4-Boc), is a branched PEG linker . The primary targets of this compound are alkyne or cyclooctyne groups, with which it reacts via Click Chemistry . The compound also interacts with carboxylic acids, activated NHS esters, and carbonyls .

Mode of Action

The azide group in the compound reacts with alkyne or cyclooctyne groups in a Click Chemistry reaction . This reaction is highly selective and efficient, allowing for the formation of a stable triazole ring. The amino group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyls .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole ring, a process that is part of the Click Chemistry reaction . This reaction is used in various biochemical pathways, particularly in the field of drug delivery, where it enables the conjugation of drugs to specific biological targets.

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the formation of a stable triazole ring via a Click Chemistry reaction . This reaction enables the conjugation of drugs or other molecules to specific biological targets, which can be useful in drug delivery and other biomedical applications.

Direcciones Futuras

The future directions of N-(Azido-PEG2)-N-Boc-PEG4-Boc could involve its use in the synthesis of a wider range of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups could be exploited in the development of new chemical reactions.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) interacts with various enzymes, proteins, and other biomolecules. For instance, the amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls . These interactions are essential for the formation of stable conjugates, which can be used in various biochemical assays and experiments.

Cellular Effects

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) has significant effects on various types of cells and cellular processes. This compound can influence cell function by modifying cell surface proteins or intracellular biomolecules. For example, the azide group can be used to label cell surface proteins, allowing researchers to track and study these proteins in live cells .

Molecular Mechanism

The molecular mechanism of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) involves its ability to form stable triazole linkages with alkynes or cyclooctynes through click chemistry. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can change over time. This compound is generally stable under standard storage conditions, such as -20°C . Its stability and activity can be influenced by various factors, including temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) may exhibit toxic or adverse effects, including cell death or tissue damage.

Metabolic Pathways

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is involved in various metabolic pathways, particularly those related to the modification of biomolecules. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages through click chemistry .

Transport and Distribution

Within cells and tissues, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Additionally, the PEG linker in N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) enhances its solubility and distribution in aqueous environments.

Subcellular Localization

The subcellular localization of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHVUPHHRSFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B609350.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)